

Physicochemical properties of 2-Chloro-4-methoxynicotinaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4-methoxynicotinaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-4-methoxynicotinaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxynicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its trifunctional nature, featuring an aldehyde, a methoxy group, and a reactive chloro substituent, makes it a versatile building block for creating a diverse range of more complex molecules. This document provides a comprehensive overview of its known physicochemical properties, spectral data, synthetic protocols, and chemical reactivity. All quantitative data is presented in structured tables, and key experimental procedures are detailed to assist researchers in its practical application.

Chemical Identity and Physicochemical Properties

2-Chloro-4-methoxynicotinaldehyde is a compound with the molecular formula $C_7H_6ClNO_2$. [1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, particularly those targeting neurological and cardiovascular diseases, as well as in the production of fungicides and herbicides.[1]

Table 1: General and Physicochemical Properties of **2-Chloro-4-methoxynicotinaldehyde**

Property	Value	Reference
IUPAC Name	2-chloro-4-methoxypyridine-3-carbaldehyde	N/A
CAS Number	905563-79-3	[1]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1]
Molecular Weight	171.58 g/mol	[1]
Boiling Point	295.5°C at 760 mmHg	[1]
Appearance	White to off-white solid (predicted)	[2]
Purity	≥95% (typical commercial grade)	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **2-Chloro-4-methoxynicotinaldehyde**. While comprehensive experimental data for this specific isomer is not widely published, data from the closely related 6-chloro isomer and predictive models provide valuable insights.[3][4]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.3	Singlet	Aldehyde (-CHO)
~8.6	Singlet	Pyridine Ring (H-6)
~7.1	Singlet	Pyridine Ring (H-5)
~4.1	Singlet	Methoxy (-OCH ₃)

Predicted data based on analysis of substituent effects on the pyridine ring.[3]

Table 3: Predicted ^{13}C NMR Spectral Data

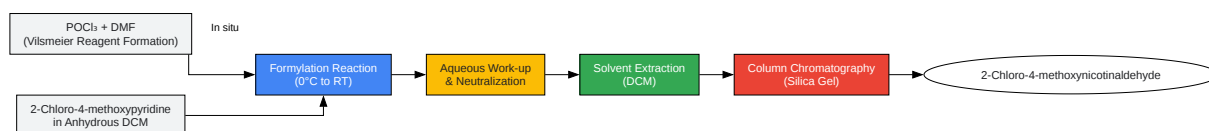
Chemical Shift (δ) ppm	Assignment
~189	Aldehyde Carbon (C=O)
~166, ~158, ~148, ~112, ~108	Aromatic Carbons
~57	Methoxy Carbon (-OCH ₃)
Predicted data based on analysis of substituent effects.[3]	

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Key Peaks / Values	Interpretation
IR (ν , cm^{-1})	~1705	C=O (aldehyde) stretching
~1250	C-O-C (ether) stretching	
~750	C-Cl stretching	
MS (m/z)	171/173	[M] ⁺ molecular ion peak with characteristic ~3:1 isotopic ratio for chlorine
Predicted data based on functional group analysis and isotopic abundance. [3]		

Synthesis and Purification

The most common and direct route for synthesizing **2-Chloro-4-methoxynicotinaldehyde** is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.[5] This reaction introduces the aldehyde group onto the pyridine ring.



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Caption: Vilsmeier-Haack synthesis workflow for **2-Chloro-4-methoxynicotinaldehyde**.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization.

- Materials:

- 2-chloro-4-methoxypyridine
- Phosphorus oxychloride (POCl₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

- Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2

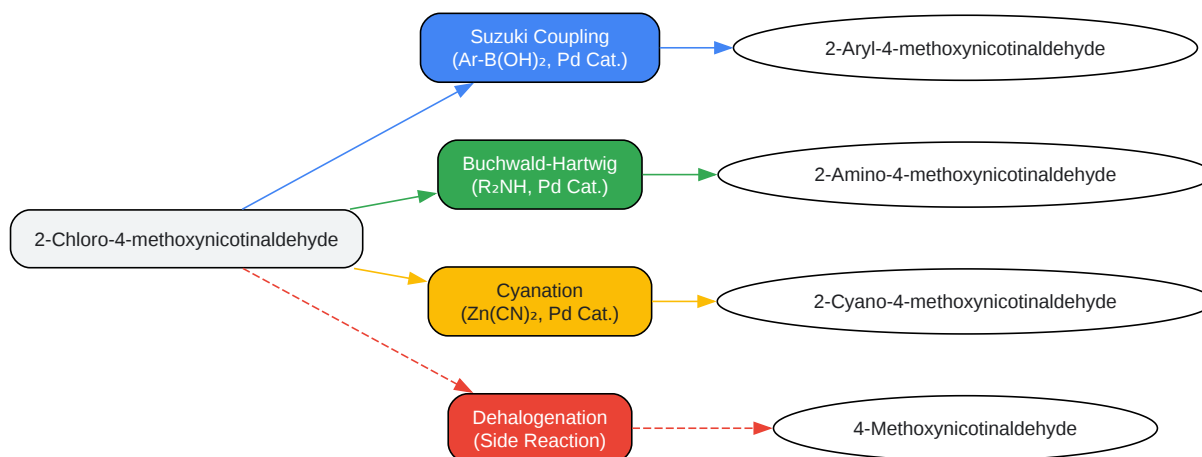
equivalents) dropwise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[5]

- Formylation: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[5]
- Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[6]
- Work-up: Cool the mixture back to 0°C and carefully pour it onto crushed ice. Neutralize the solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases.[6]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. [6]
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final product.[4]

Chemical Reactivity and Applications

The reactivity of **2-Chloro-4-methoxynicotinaldehyde** is dominated by its three functional groups. The aldehyde can undergo standard transformations (e.g., oxidation, reduction, imine formation), while the chloro group at the C2 position is susceptible to nucleophilic aromatic substitution and, more commonly, palladium-catalyzed cross-coupling reactions.

- Cross-Coupling Reactions: The C2-chloro atom serves as a handle for introducing molecular diversity. It is reactive in Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and cyanation (C-CN bond formation) reactions.[4]
- Dehalogenation: A potential side reaction, particularly in palladium-catalyzed couplings, is dehalogenation, where the chlorine atom is replaced by hydrogen.[7] Careful selection of catalyst, ligand, base, and solvent can minimize this undesired outcome.[7]



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Caption: Key cross-coupling reactions involving **2-Chloro-4-methoxynicotinaldehyde**.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Users should consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:

- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation and avoid inhalation of dust or vapors. [8]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [8]
- Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed. [9]

This guide provides a foundational understanding of **2-Chloro-4-methoxynicotinaldehyde** for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.

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